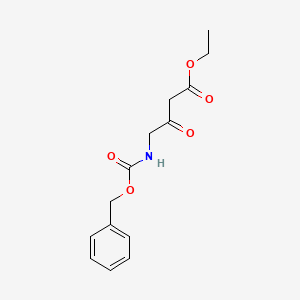
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate
Cat. No. B1354057
Key on ui cas rn:
67706-69-8
M. Wt: 279.29 g/mol
InChI Key: YTNLTCWHKVPONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403804B1
Procedure details


In a 1 liter four-necked flask were charged 50 g (0.24 mol) of N-benzyloxycarbonylglycine and 300 ml of acetonitrile in a nitrogen stream, and 39.5 g (0.24 mol) of 1,1′-carbonyldiimidazole was added thereto over 30 minutes, followed by stirring at room temperature (22 to 24° C.) for 2 hours. After cooling to 7° C., 61.0 g (0.36 mol) of potassium malonate ethyl ester was added over 5 minutes, and 23.0 g (0.24 mol) of magnesium chloride was added over 30 minutes, followed by stirring at room temperature for 30 minutes and then at 50° C. for 2 hours to complete the reaction. Acetonitrile was removed by evaporation under reduced pressure, and 550 ml of a 5% hydrochloric acid aqueous solution was added to the reaction. The mixture was extracted and washed with 180 ml of butyl acetate. The organic layer was further washed with 100 ml of a 5% hydrochloric acid aqueous solution, neutralized with 100 ml of a 8% sodium carbonate aqueous solution, and washed with 100 ml of water. The solvent was removed by evaporation under reduced pressure to yield 67.1 g (90% as purified by column chromatography) of ethyl 4-benzyloxycarbonylamino-3-oxobutyrate as liquid.



Name
potassium malonate ethyl ester
Quantity
61 g
Type
reactant
Reaction Step Two


Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:28]([O:30][C:31](=[O:36])[CH2:32]C([O-])=O)[CH3:29].[K+].[Cl-].[Mg+2].[Cl-]>C(#N)C>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13](=[O:15])[CH2:32][C:31]([O:30][CH2:28][CH3:29])=[O:36])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
potassium malonate ethyl ester
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=O)[O-])=O.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
23 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature (22 to 24° C.) for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 7° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 50° C. for 2 hours to complete
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Acetonitrile was removed by evaporation under reduced pressure, and 550 ml of a 5% hydrochloric acid aqueous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 180 ml of butyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was further washed with 100 ml of a 5% hydrochloric acid aqueous solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(CC(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67.1 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
